2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate
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Description
2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate is a useful research compound. Its molecular formula is C22H16N2O6 and its molecular weight is 404.378. The purity is usually 95%.
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Scientific Research Applications
Reaction Mechanisms and Synthetic Applications
Synthesis and Characterization
The compound has been involved in the study of reaction mechanisms and synthetic applications. For example, Kumar et al. (2014) explored its synthesis and structural characterization, including FT-IR, molecular structure, first-order hyperpolarizability, HOMO and LUMO analysis, MEP, and NBO analysis, highlighting its potential in electronic and material science applications (Kumar et al., 2014).
Heterocyclic Chemistry and Drug Discovery
Development of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in drug discovery. Chanda et al. (2012) described a microwave-assisted approach for synthesizing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, showcasing the compound's versatility in generating pharmacologically relevant structures (Chanda et al., 2012).
Luminescence and Material Science
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) studied thiophenyl-derivatized nitrobenzoato antennas as sensitizers for Eu(III) and Tb(III) luminescence. This research opens pathways for using such compounds in developing luminescent materials for various applications, including bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).
Antitumor Activity
Antitumor Potential
Gugova et al. (1992) synthesized and evaluated the antitumor activity of 4-aroyl-1-nitrosohydrazinecarboxamides, a novel class of nitrosoureas derived from similar compounds. These compounds exhibited significant activity against several types of leukemia and Ehrlich ascites tumor (EAT), highlighting the compound's relevance in developing new anticancer drugs (Gugova et al., 1992).
Solid-State Chemistry
Molecular Salts and Cocrystals
Oruganti et al. (2017) explored the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic Acid, demonstrating the importance of halogen bonds in crystal engineering. This study provides insights into designing molecular structures with tailored physical properties for pharmaceuticals and materials science (Oruganti et al., 2017).
Properties
IUPAC Name |
[2-(4-benzamidophenyl)-2-oxoethyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-20(14-30-22(27)17-7-4-8-19(13-17)24(28)29)15-9-11-18(12-10-15)23-21(26)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOGDTCLODBPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.